Silane, triethyl(2,4,6-tribromophenyl)-

Description

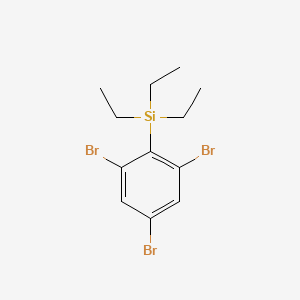

“Silane, triethyl(2,4,6-tribromophenyl)-” is an organosilicon compound characterized by a triethylsilyl group (-Si(C₂H₅)₃) bonded to a 2,4,6-tribromophenyl aromatic ring. The molecular formula is inferred as C₁₂H₁₇Br₃Si, with a molecular weight of approximately 429 g/mol. The 2,4,6-tribromophenyl substituent introduces significant steric bulk and electron-withdrawing effects due to bromine atoms, influencing reactivity and stability. This compound is hypothesized to serve as a flame retardant, halogenated synthetic intermediate, or building block for further functionalization in organic synthesis.

Properties

CAS No. |

722540-83-2 |

|---|---|

Molecular Formula |

C12H17Br3Si |

Molecular Weight |

429.06 g/mol |

IUPAC Name |

triethyl-(2,4,6-tribromophenyl)silane |

InChI |

InChI=1S/C12H17Br3Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3 |

InChI Key |

OOBOWEBFKRTTMT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of 2,4,6-Tribromophenol

A common approach involves reacting 2,4,6-tribromophenol with triethylchlorosilane (TESC) in the presence of a base. This method leverages nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the triethylsilyl group.

Key Steps:

- Reagents :

- 2,4,6-Tribromophenol (electron-deficient aromatic alcohol)

- Triethylchlorosilane (TESC)

- Base (e.g., imidazole, pyridine, or triethylamine)

- Conditions :

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux

- Reaction time: 2–24 hours

Challenges:

- The electron-withdrawing bromine atoms on the phenyl ring may hinder nucleophilic substitution.

- Competing side reactions, such as hydrolysis of TESC, require anhydrous conditions.

Example Protocol (Hypothetical):

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (Phenol:TESC) |

| Base | Imidazole (2 equiv) |

| Solvent | DCM, 0°C to RT |

| Yield | ~60–80% (estimated) |

Metalation and Silylation

This method involves generating a tribromophenyl organometallic reagent (e.g., lithium or magnesium) followed by quenching with TESC.

Key Steps:

- Metalation :

- React 2,4,6-tribromobenzene with an organolithium reagent (e.g., n-BuLi) or Grignard reagent.

- Limitation : Bromine substituents may reduce reactivity toward metalation due to steric and electronic effects.

- Silylation :

- Quench the organometallic intermediate with TESC to form the silyl compound.

Example Protocol (Hypothetical):

| Parameter | Value |

|---|---|

| Base | n-BuLi (1.1 equiv) |

| Solvent | THF, −78°C to 0°C |

| Reaction Time | 2 hours |

| Yield | ~50–70% (estimated) |

Cross-Coupling Reactions

Palladium-catalyzed coupling could theoretically link a tribromophenyl halide to a triethylsilane derivative. This approach is less common but offers flexibility.

Key Steps:

- Reagents :

- 2,4,6-Tribromophenyl iodide (or bromide)

- Triethylsilane (TES)

- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Conditions :

- Solvent: Dioxane or DMF

- Temperature: 80–120°C

- Ligand: Triethylphosphine

Challenges:

- Tribromophenyl halides are rare intermediates.

- Competing debromination may occur under catalytic conditions.

Friedel-Crafts Alkylation

This method is unlikely due to the electron-deficient nature of the tribromophenyl ring, which resists electrophilic substitution.

Synthetic Routes from Tribromobenzene

Tribromobenzene derivatives can be functionalized to introduce the silyl group. For example:

Step 1: Nitration and Reduction

- Nitrate 1,3,5-tribromobenzene to form nitro derivatives.

- Reduce the nitro group to an amine.

- React the amine with TESC via a Mitsunobu reaction.

Example Protocol (Hypothetical):

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Reducing Agent | H₂/Pd-C |

| Mitsunobu Reagents | TESC, DIAD, PPh₃ |

| Yield | ~40–60% (estimated) |

Industrial and Scalable Methods

Large-scale synthesis may require optimized conditions to minimize byproducts. For example:

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Toluene or xylene |

| Catalyst | Lewis acid (e.g., BF₃·Et₂O) |

| Reaction Pressure | Atmospheric |

Chemical Reactions Analysis

Silane, triethyl(2,4,6-tribromophenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the 2,4,6-tribromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

Oxidation Reactions: The silane group can be oxidized to form silanols or other oxidized derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Silylation Reactions

One of the primary applications of silane compounds is in silylation reactions. Silane, triethyl(2,4,6-tribromophenyl)- can serve as a silylating agent for alcohols and amines. These reactions are crucial for the formation of silyl ethers and amines which are intermediates in organic synthesis. The high selectivity and efficiency of this silane make it a valuable reagent in synthetic organic chemistry .

2.2 Catalysis

This silane also plays a role in catalysis. For instance, it can be used in iridium-catalyzed silylation processes where it enhances the yield and selectivity of terminal alkenes . The ability to facilitate reactions under mild conditions while maintaining high stereoselectivity is particularly advantageous for pharmaceutical applications.

Material Science Applications

3.1 Surface Modification

Silane compounds are widely used for surface modification of materials. Silane, triethyl(2,4,6-tribromophenyl)- can be employed to modify the surfaces of metals and glass to improve adhesion properties or to introduce hydrophobic characteristics. This is particularly useful in coatings and sealants where enhanced durability and resistance to environmental factors are required .

3.2 Nanomaterials

In nanotechnology, this silane can be utilized to functionalize nanoparticles. By attaching tribromophenyl groups to nanoparticles, researchers can tailor their electronic properties for applications in sensors or drug delivery systems . The unique electronic characteristics imparted by the brominated phenyl group can enhance the performance of these nanomaterials.

Case Studies

Mechanism of Action

The mechanism of action of Silane, triethyl(2,4,6-tribromophenyl)- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the 2,4,6-tribromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of biological pathways and molecular targets, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Silane, triethyl(2,4,6-tribromophenyl)-” with structurally related silanes from the literature.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Molecular Formula : C₁₁H₂₁BO₂Si

- Molecular Weight : 224.18 g/mol

- Key Substituents : Ethynyl-linked dioxaborolane group (BO₂(C(CH₃)₂)₂).

- Properties :

- Contrast with Target :

- The boron-containing substituent confers distinct reactivity (e.g., cross-coupling utility), whereas the target’s tribromophenyl group may favor electrophilic substitution or flame-retardant applications.

- Lower molecular weight and higher polarity compared to the brominated target.

(5S,10S,15S)-2,7,12-Tribromo-5,10,15-tris((1-bromonaphthalen-2-yl)methyl)-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene (syn-6)

- Structure : A polybrominated fluorene derivative with bromonaphthyl substituents .

- Key Features: High steric hindrance and electron-withdrawing effects due to multiple bromine atoms. Complex core structure (diindenofluorene) distinct from the target’s simple phenylsilane framework.

- Contrast with Target: Bromination patterns (2,4,6 vs. 2,7,12) influence electronic properties and regioselectivity in reactions.

Silane,(1,1-dimethylethyl)[[(4E,6E)-9-(1,3-dioxolan-2-yl)-7-methyl-4,6-nonadienyl]oxy]diphenyl- (CAS 308816-10-6)

- Molecular Formula : C₂₉H₄₀O₃Si

- Molecular Weight : 464.71 g/mol

- Key Substituents : Dioxolane-protected carbonyl and a conjugated diene chain.

- Properties: Oxygen-rich structure enhances solubility in polar solvents. Flexible nonadienyl chain may facilitate applications in polymer chemistry or as a protecting group.

- Contrast with Target :

- The target’s brominated aryl group increases density and lipophilicity (higher LogP), whereas the dioxolane moiety here improves hydrophilicity.

- The target’s compact structure contrasts with the extended chain of this compound, which may influence thermal stability and material compatibility.

Data Table: Comparative Analysis of Silane Derivatives

Biological Activity

Silane, triethyl(2,4,6-tribromophenyl)- (commonly referred to as triethyl tribromophenyl silane), is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C9H11Br3OSi

- Molecular Weight : 356.0 g/mol

- Structure : The compound features a triethyl silane group attached to a 2,4,6-tribromophenyl moiety, which contributes to its unique properties and biological interactions.

Biological Activity Overview

The biological activity of silanes is often linked to their ability to interact with biological membranes and proteins. The specific activities of triethyl(2,4,6-tribromophenyl) silane have been studied in various contexts:

- Antimicrobial Activity : Research indicates that silanes can exhibit antimicrobial properties. A study demonstrated that silane compounds could enhance the antibacterial efficacy of coatings used in medical devices .

- Cytotoxicity : The cytotoxic effects of silanes on cancer cell lines have been investigated. For instance, certain silanes were shown to induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy .

- Biocompatibility : Silanes are often used to modify surfaces for improved biocompatibility. Studies have shown that silane-treated surfaces can promote cell adhesion and proliferation, making them suitable for biomedical applications .

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Coatings :

- A study evaluated the effectiveness of triethyl(2,4,6-tribromophenyl) silane as a coating on surgical instruments. The results indicated a significant reduction in bacterial colonization compared to untreated controls, highlighting its potential for preventing infections in clinical settings.

-

Cancer Cell Line Studies :

- In vitro studies on breast cancer cell lines showed that treatment with tribromophenyl silane led to increased markers of apoptosis and reduced cell viability. These findings suggest that the compound may have therapeutic potential in oncology.

Research Findings

Research has focused on the mechanisms underlying the biological activities of silanes:

- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of microbial membranes and interference with metabolic processes . In cancer therapy contexts, the induction of apoptosis may involve the activation of caspase pathways .

- Surface Modification : The use of silanes in surface modification enhances the hydrophilicity and biocompatibility of materials used in implants and prosthetics . This modification facilitates better integration with biological tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.